2-Bromo-6-fluoro-4-methylphenol
Overview
Description
2-Bromo-6-fluoro-4-methylphenol is an organic compound with the molecular formula C7H6BrFO It is a derivative of phenol, where the hydrogen atoms at positions 2, 6, and 4 of the benzene ring are substituted by bromine, fluorine, and methyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-6-fluoro-4-methylphenol typically involves a two-step process:
Diazotization and Hydrolysis: The starting material, 2-methyl-4-fluoroaniline, undergoes diazotization followed by hydrolysis to yield 2-methyl-4-fluorophenol.
Industrial Production Methods
In industrial settings, the process is optimized for efficiency and environmental considerations. For example, using nitrosyl sulfuric acid as an acylation reagent minimizes the production of acidic wastewater, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-4-methylphenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other groups under appropriate conditions.
Oxidation and Reduction: The phenolic hydroxyl group can participate in oxidation and reduction reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
2-Bromo-6-fluoro-4-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in pharmaceuticals as a precursor to active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-4-methylphenol depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its mechanism would be determined by the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylphenol
- 4-Fluoro-2-methylphenol
- 2-Fluoro-4-methylphenol
Uniqueness
2-Bromo-6-fluoro-4-methylphenol is unique due to the presence of both bromine and fluorine atoms on the phenol ring, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Properties
IUPAC Name |
2-bromo-6-fluoro-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMAUMFDMPLSPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901304903 | |
Record name | 2-Bromo-6-fluoro-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901304903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394291-51-0 | |
Record name | 2-Bromo-6-fluoro-4-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394291-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-fluoro-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901304903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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